

# Understanding the chemical structure of tetranor-PGFM

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Technical Guide to the Chemical Structure of Tetranor-PGFM

## Introduction

Tetranor-prostaglandin F metabolite (**tetranor-PGFM**) is a significant end-product of the metabolic degradation of prostaglandin F2 $\alpha$  (PGF2 $\alpha$ ). As PGF2 $\alpha$  is an important lipid mediator involved in various physiological and pathological processes, including inflammation and reproduction, its direct measurement is often impractical due to its rapid metabolism and short half-life.[1][2] Consequently, the quantification of its stable, major urinary metabolites like **tetranor-PGFM** serves as a reliable and accurate method for assessing the in vivo biosynthesis of PGF2 $\alpha$ .[1] This guide provides a detailed overview of the chemical structure, properties, metabolic pathways, and analytical methodologies related to **tetranor-PGFM** for researchers, scientists, and professionals in drug development.

# **Chemical Structure and Properties**

**Tetranor-PGFM** is a dicarboxylic acid derived from the parent PGF2 $\alpha$  structure through enzymatic oxidation and reduction followed by two cycles of  $\beta$ -oxidation, which removes four carbon atoms ("tetranor").[1] Its formal chemical name is  $9\alpha$ , $11\alpha$ -dihydroxy-15-oxo-13,14-dihydro-2,3,4,5-tetranor-prostan-1,20-dioic acid.

Table 1: Chemical Identifiers for Tetranor-PGFM



| Identifier        | Value                                                                                                                                                                   | Source(s) |
|-------------------|-------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 8-[(1R,2R,3S,5R)-2-(2-<br>carboxyethyl)-3,5-<br>dihydroxycyclopentyl]-6-<br>oxooctanoic acid                                                                            | [3]       |
| Molecular Formula | C16H26O7                                                                                                                                                                | [3][4][5] |
| Synonyms          | tetranor-Prostaglandin F<br>Metabolite, 2,3,4,5-tetranor-<br>PGFM, PGF-MUM                                                                                              | [3][6]    |
| CAS Number        | 23109-94-6                                                                                                                                                              | [4][5][7] |
| SMILES            | C1INVALID-LINK<br>CCC(=O)O)CCC(=O)CCCCC(<br>=O)O">C@HO                                                                                                                  | [3][8]    |
| InChI             | InChI=1S/C16H26O7/c17-<br>10(3-1-2-4-15(20)21)5-6-11-<br>12(7-8-16(22)23)14(19)9-<br>13(11)18/h11-14,18-19H,1-<br>9H2,(H,20,21)<br>(H,22,23)/t11-,12-,13-,14+/m1/<br>s1 | [3]       |

### | InChiKey | IGRHJCFWWOQYQE-SYQHCUMBSA-N |[3] |

Table 2: Physical and Chemical Properties of **Tetranor-PGFM** 

| Property          | Value                                          | Source(s) |
|-------------------|------------------------------------------------|-----------|
| Molar Mass        | 330.37 g/mol (also<br>reported as 330.4 g/mol) | [3][4][5] |
| Monoisotopic Mass | 330.16785316 Da                                | [3][8]    |
| Predicted XlogP   | -0.4                                           | [8]       |



| Classification | Fatty Acyls > Eicosanoids > Prostaglandins |[3] |

## **Metabolic Pathway**

The biosynthesis of **tetranor-PGFM** originates from arachidonic acid, which is first converted to Prostaglandin H<sub>2</sub> (PGH<sub>2</sub>) by cyclooxygenase (COX) enzymes.[9][10] PGH<sub>2</sub> is then converted to PGF2 $\alpha$ .[9][10] The subsequent metabolism of PGF2 $\alpha$  into its urinary metabolite, **tetranor-PGFM**, involves several key enzymatic steps primarily occurring in the kidneys and other tissues.[11] This pathway includes oxidation of the 15-hydroxyl group, reduction of the C13-C14 double bond, and subsequent  $\beta$ -oxidation of both the carboxylic acid side chain ( $\alpha$ -chain) and the alkyl side chain ( $\alpha$ -chain).[11]



Click to download full resolution via product page

Caption: Metabolic conversion of Prostaglandin F2α to **tetranor-PGFM**.

## **Quantitative Data**

As a key biomarker, the concentration of **tetranor-PGFM** in urine has been quantified to reflect systemic PGF2 $\alpha$  production. Excretion levels can vary based on gender and physiological state, such as pregnancy.

Table 3: Urinary Excretion of **Tetranor-PGFM** in Humans



| Population                         | Excretion Rate (µg / 24 hours) | Source(s) |
|------------------------------------|--------------------------------|-----------|
| Healthy Males                      | 11 - 59                        |           |
| Healthy Females (non-<br>pregnant) | 7 - 13                         |           |

| Pregnant Females | 2 to 5-fold higher than non-pregnant levels | |

## **Experimental Protocols**

The gold standard for the quantification of **tetranor-PGFM** and other eicosanoids in biological fluids is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[12][13] This method offers high sensitivity and specificity. Immunoassays are also used but may be limited by cross-reactivity.[12][14]

# Protocol: Quantification of Tetranor-PGFM in Human Urine by LC-MS/MS

This protocol is a representative example based on established methods for tetranor prostaglandin analysis.[13][15][16]

- 1. Sample Preparation and Solid-Phase Extraction (SPE)
- Thaw frozen urine samples at 4°C.
- Centrifuge a 1 mL aliquot of urine to remove particulate matter.
- To the supernatant, add an internal standard (e.g., deuterated **tetranor-PGFM**-d<sub>6</sub>) to a final concentration of approximately 2 ng/mL. This corrects for analyte loss during sample processing.
- Acidify the sample with 0.1% formic acid to a pH of ~3 to ensure the analyte is in a neutral form for efficient extraction.
- Condition an SPE cartridge (e.g., C18) with methanol followed by acidified water.



- Load the acidified urine sample onto the SPE cartridge.
- Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove hydrophilic impurities.
- Elute the analyte from the cartridge using methanol or another suitable organic solvent (e.g., methyl acetate).[13][15]
- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a small volume (e.g.,  $100 \, \mu L$ ) of the initial LC mobile phase.

### 2. LC-MS/MS Analysis

- · Liquid Chromatography (LC):
  - Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 2.6 μm).[12]
  - Mobile Phase A: Water with 0.1% formic acid.
  - Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
  - Gradient: A typical gradient would start with a high percentage of Mobile Phase A, ramping up to a high percentage of Mobile Phase B to elute the analyte, followed by reequilibration.
  - Flow Rate: 0.2 0.4 mL/min.
  - Injection Volume: 5 10 μL.
- Tandem Mass Spectrometry (MS/MS):
  - Ionization: Electrospray Ionization (ESI) in negative mode.
  - Analysis Mode: Multiple Reaction Monitoring (MRM).
  - MRM Transitions: Specific precursor-to-product ion transitions for both tetranor-PGFM and its deuterated internal standard must be determined and optimized. For tetranor-PGEM, a related compound, transitions have been established, and a similar process would be followed for tetranor-PGFM.[13][16]

#### 3. Quantification

 Generate a calibration curve using known concentrations of a certified tetranor-PGFM standard.







- Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.
- Determine the concentration of **tetranor-PGFM** in the sample by interpolating from the linear regression of the calibration curve.
- Normalize the final concentration to urinary creatinine levels to account for variations in urine dilution.[17]





Click to download full resolution via product page

Caption: Experimental workflow for **tetranor-PGFM** quantification.



### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Synthesis of tetranor-PGE1: a urinary metabolite of prostaglandins E1 and E2 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolism of prostaglandins E2 and F2 alpha by human fetal membranes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tetranor-PGFM | C16H26O7 | CID 3246853 PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. tetranor-PGFM Cayman Chemical [bioscience.co.uk]
- 6. Human Metabolome Database: Showing metabocard for tetranor-PGFM (HMDB0258925) [hmdb.ca]
- 7. tetranor-PGFM Datasheet DC Chemicals [dcchemicals.com]
- 8. PubChemLite Tetranor-pgfm (C16H26O7) [pubchemlite.lcsb.uni.lu]
- 9. Prostaglandin F2alpha Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Pathways of prostaglandin F2α metabolism in mammalian kidneys PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Simultaneous and high-throughput quantitation of urinary tetranor PGDM and tetranor PGEM by online SPE-LC-MS/MS as inflammatory biomarkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. WO2011159741A2 Tetranor-pgem/pgam specific immunogens, antibodies, tracers, assay kits and methods for making same Google Patents [patents.google.com]
- 15. Simultaneous analyses of urinary eicosanoids and related mediators identified tetranorprostaglandin E metabolite as a novel biomarker of diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]





**BENCH** 

- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Understanding the chemical structure of tetranor-PGFM]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b031682#understanding-the-chemical-structure-of-tetranor-pgfm]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com